3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
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Overview
Description
3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multistep organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of 3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzothiophene: Contains a fused benzene and thiophene ring.
Dibenzothiophene: Contains two benzene rings fused to a thiophene ring.
Uniqueness
3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Biological Activity
Overview
3-[methyl(3-methylphenyl)sulfamoyl]-4-phenyl-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. These compounds have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure
The compound's structure includes several functional groups that contribute to its biological activity:
- Thiophene Ring : A five-membered heterocyclic ring containing sulfur, known for its aromatic character.
- Sulfamoyl Group : Enhances solubility and may contribute to interactions with biological targets.
- Phenyl Groups : Contribute to the hydrophobic character and potential binding interactions with proteins.
The biological activity of thiophene derivatives often involves interaction with key molecular targets such as enzymes, receptors, and DNA. The specific mechanisms for this compound are not fully elucidated but can be inferred based on related compounds:
- Anticancer Activity : Similar thiophene derivatives have shown significant anticancer properties by disrupting microtubule dynamics, akin to the action of well-known chemotherapeutics like colchicine. For instance, studies indicate that certain thiophene carboxamide derivatives interact with tubulin, leading to apoptosis in cancer cells .
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation or survival pathways. The sulfamoyl group is often associated with increased binding affinity to target enzymes.
- Antibacterial Properties : Some thiophene derivatives exhibit activity against bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For example, a study demonstrated that certain derivatives exhibited IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B liver cancer cells, indicating potent cytotoxic effects .
Table 1: Anticancer Activity of Thiophene Derivatives
Compound | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
2b | 5.46 | Hep3B | Disruption of microtubule dynamics |
2e | 12.58 | Hep3B | Apoptosis induction via caspase activation |
CA-4 | N/A | Various | Tubulin binding |
Antibacterial Activity
In vitro evaluations have shown that some thiophene derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported between 3.12 and 12.5 µg/mL, demonstrating the compound's potential as an antibacterial agent .
Case Studies
- Study on Hepatocellular Carcinoma : A comprehensive study evaluated the effects of various thiophene derivatives on Hep3B cells. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of thiophene derivatives, revealing their efficacy against multiple bacterial strains and providing insights into their mechanism of action involving membrane disruption and metabolic inhibition .
Properties
IUPAC Name |
3-[methyl-(3-methylphenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S3/c1-17-8-6-11-19(14-17)26(2)32(28,29)23-21(18-9-4-3-5-10-18)16-31-22(23)24(27)25-15-20-12-7-13-30-20/h3-14,16H,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMMTGNKKKSRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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